molecular formula C9H14N2O3 B3101556 tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate CAS No. 1394947-71-7

tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate

Cat. No. B3101556
CAS RN: 1394947-71-7
M. Wt: 198.22
InChI Key: YEESJLLYIOGDSB-UHFFFAOYSA-N
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Description

“tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” is a chemical compound with the CAS Number: 1394947-71-7 . It has a molecular weight of 198.22 . The IUPAC name for this compound is tert-butyl 4-hydroxy-3-methyl-1H-pyrazole-1-carboxylate . The compound is stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for “tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” is 1S/C9H14N2O3/c1-6-7(12)5-11(10-6)8(13)14-9(2,3)4/h5,12H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” is a solid at room temperature . The compound is stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” could potentially be used in the synthesis of these derivatives.

Biologically Active Compounds

The compound can be used in the development of biologically active compounds for the treatment of various disorders in the human body . These include cancer cells and microbes .

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms . The compound “tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” could potentially be used in the synthesis of these compounds.

Broad Spectrum of Biological Activities

Derived compounds from “tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” have shown a wide spectrum of biological activities . These include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Inhibitor of β-secretase and Acetylcholinesterase

In vitro studies suggest that the compound can act as both a β-secretase and an acetylcholinesterase inhibitor . This prevents the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 .

Synthesis of N-Heterocycles

The compound can be used in the development of novel protocols for the construction of C–N bonds . This is particularly useful in the synthetic utility of N-(5-pyrazolyl)imine derivatives for the preparation of N-heterocycles of biological interest .

Safety and Hazards

The safety information for “tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” indicates that it is considered hazardous . The Material Safety Data Sheet (MSDS) for this compound can be found online .

properties

IUPAC Name

tert-butyl 4-hydroxy-3-methylpyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-7(12)5-11(10-6)8(13)14-9(2,3)4/h5,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEESJLLYIOGDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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